molecular formula C3Cl2S3 B2719959 4,5-dichloro-3H-1,2-dithiole-3-thione CAS No. 57248-64-3

4,5-dichloro-3H-1,2-dithiole-3-thione

Cat. No.: B2719959
CAS No.: 57248-64-3
M. Wt: 203.11
InChI Key: YFFQMIVUPGFPBF-UHFFFAOYSA-N
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Description

4,5-Dichloro-3H-1,2-dithiole-3-thione is a heterocyclic compound with the molecular formula C₃H₂Cl₂S₃. It is known for its unique structure, which includes a dithiole ring with two chlorine atoms and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-3H-1,2-dithiole-3-thione can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-1,2-dithiole-3-thione with potassium isocyanate. This reaction typically occurs in the presence of a phase transfer catalyst such as tetrabutylammonium bromide, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3H-1,2-dithiole-3-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-dichloro-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H₂S). This compound interacts with various molecular targets and pathways, leading to its biological effects. For example, it can induce apoptosis in cancer cells by upregulating FADD (Fas-associated protein with death domain) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it a versatile compound for synthesizing various derivatives .

Properties

IUPAC Name

4,5-dichlorodithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFQMIVUPGFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SSC1=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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